molecular formula C16H20N2O3S B13469977 Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate

Cat. No.: B13469977
M. Wt: 320.4 g/mol
InChI Key: HTKZMYCNJTYORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is a chemical compound with the molecular formula C27H38N4O5S. It is known for its role as a ligand in various biochemical applications, particularly in the recruitment of the von Hippel-Lindau protein. This compound is characterized by its complex structure, which includes a tert-butyl group, a hydroxybenzyl moiety, and a methylthiazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate typically involves multiple steps. One common method starts with the reaction of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylic acid with 4-(4-methylthiazol-5-yl)benzylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the synthesis can be scaled up using large reactor vessels with controlled heating and cooling systems. The reactions are typically carried out in jacketed reactor vessels with mechanical stirring to ensure uniform mixing and temperature control .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl and thiazolyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of protein-ligand interactions, particularly in the recruitment of the von Hippel-Lindau protein.

    Medicine: Investigated for its potential role in targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate involves its role as a ligand that recruits the von Hippel-Lindau protein. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with specific molecular targets and pathways involved in protein degradation, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is unique due to its specific structure, which allows it to effectively recruit the von Hippel-Lindau protein and facilitate targeted protein degradation. This makes it a valuable compound in the field of biochemical research and drug development .

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C16H20N2O3S/c1-10-14(22-9-18-10)11-5-6-12(13(19)7-11)8-17-15(20)21-16(2,3)4/h5-7,9,19H,8H2,1-4H3,(H,17,20)

InChI Key

HTKZMYCNJTYORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.